

Validated analytical methods for halogenated pyrazoles

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Compound of Interest

Compound Name: *Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate*

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A Guide to Validated Analytical Methods for Halogenated Pyrazoles

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated pyrazoles is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the determination of these compounds, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Validated Analytical Methods

The selection of an appropriate analytical method depends on factors such as the nature of the analyte, the sample matrix, and the required sensitivity. Below is a summary of performance data from validated methods for different halogenated pyrazoles.

Table 1: HPLC Method Parameters for Halogenated Pyrazole Derivatives

Parameter	Method for (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] [1]	Method for a Pyrazoline Derivative[2]
Chromatographic Column	Luna 5µ C18 (2), 250 × 4.80 mm	Eclipse XDB C18, 150mm X 4.6mm, 5µm
Mobile Phase	Acetonitrile:Water (90:10 v/v)	0.1% Trifluoroacetic acid:Methanol (20:80 v/v)
Flow Rate	0.8 mL/min	1.0 mL/min
Detection Wavelength	237 nm	206 nm
Retention Time	7.3 min	Not Specified (runtime 10 min)
Linearity Range	0.5-50 ppm	50-150 µg/mL
Correlation Coefficient (r ²)	Not Specified	0.9995
Limit of Detection (LOD)	Not Specified	4 µg/mL
Limit of Quantification (LOQ)	Not Specified	15 µg/mL
Precision (%RSD)	0.3%	< 2.0%
Accuracy/Recovery	Not Specified	Excellent

Table 2: LC-MS/MS Method Parameters for Fluorinated Pyrimidine (as a proxy for Fluorinated Pyrazole) in Human Plasma[3]

Parameter	Method for 5-Fluorouracil in Human Plasma
Chromatographic Column	C18, 2.1 x 50 mm with a C18 pre-column, 4.6 x 12 mm
Mobile Phase	100% Aqueous
Flow Rate	0.4 mL/min
Detection Mode	Negative Ion Electrospray
Linearity Range	10-10,000 ng/mL
Precision (%RSD)	Within-run: 1.6-11%, Between-run: 3.1-12%
Accuracy (%RE)	Within-run: -9.9 to 11%, Between-run: -2.1 to 5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical methods.

Protocol 1: RP-HPLC Method for a Fluorinated Pyrazolone Derivative[1]

This method was developed for the estimation of (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone].

1. Chromatographic Conditions:

- Column: Luna 5 μ C18 (2), 250 \times 4.80 mm.
- Mobile Phase: A mixture of acetonitrile and water in a 90:10 ratio.
- Flow Rate: 0.8 mL/min.
- Detection: UV detection at 237 nm.

2. Standard and Sample Preparation:

- Prepare a stock solution of the standard compound in a suitable solvent.

- Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (0.5-50 ppm).
- Dissolve the sample in the mobile phase to a known concentration.

3. Validation Parameters:

- Linearity: Assessed by analyzing a series of standard solutions.
- Precision: Determined by replicate injections of a standard solution, with a reported %RSD of 0.3%.
- Accuracy, Specificity, Robustness: The method was also validated for these parameters according to ICH guidelines.

Protocol 2: LC-MS/MS Method for 5-Fluorouracil in Human Plasma[3]

This method provides a framework for the analysis of polar halogenated compounds in a biological matrix.

1. Sample Preparation:

- To 0.1 mL of human plasma, add the internal standard solution (5-bromouracil).
- Perform a serial extraction with an organic solvent.
- After mixing and centrifugation, evaporate the solvent to dryness.
- Reconstitute the residue for injection.

2. Chromatographic and Mass Spectrometric Conditions:

- Column: 2.1 x 50 mm C18 column with a 4.6 x 12 mm C18 pre-column.
- Mobile Phase: 100% aqueous at a flow rate of 0.4 mL/min.
- Detection: Negative ion electrospray mass spectrometry.

3. Method Validation:

- Calibration Curve: A calibration range of 10-10,000 ng/mL was established.
- Precision and Accuracy: The method was validated over three days, demonstrating acceptable precision and accuracy.

Visualizing Analytical Workflows

Graphical representations of experimental workflows can aid in understanding the sequence of operations.



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